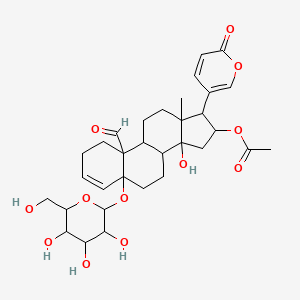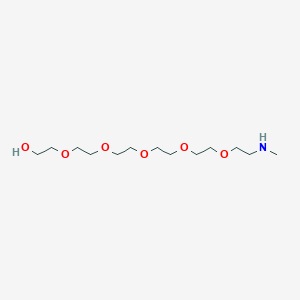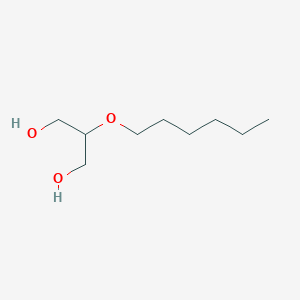
3-Bromo-2-fluoro-N,N,5-trimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-fluoro-N,N,5-trimethylbenzamide is an organic compound with the molecular formula C10H11BrFNO It is a derivative of benzamide, featuring bromine, fluorine, and methyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-N,N,5-trimethylbenzamide typically involves the bromination and fluorination of a benzamide precursor. The process may include the following steps:
Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: Introduction of a fluorine atom using a fluorinating agent such as Selectfluor or diethylaminosulfur trifluoride (DAST).
Methylation: Introduction of methyl groups using methylating agents like methyl iodide (CH3I) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-fluoro-N,N,5-trimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine or fluorine atoms.
Applications De Recherche Scientifique
3-Bromo-2-fluoro-N,N,5-trimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-fluoro-N,N,5-trimethylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms, along with the methyl groups, contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-2-fluoro-5-nitrobenzoic acid
- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
- 5-Bromo-2-fluoro-3-methylpyridine
Uniqueness
3-Bromo-2-fluoro-N,N,5-trimethylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The combination of bromine, fluorine, and methyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C10H11BrFNO |
|---|---|
Poids moléculaire |
260.10 g/mol |
Nom IUPAC |
3-bromo-2-fluoro-N,N,5-trimethylbenzamide |
InChI |
InChI=1S/C10H11BrFNO/c1-6-4-7(10(14)13(2)3)9(12)8(11)5-6/h4-5H,1-3H3 |
Clé InChI |
UTVXUNNJWIFRSS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Br)F)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



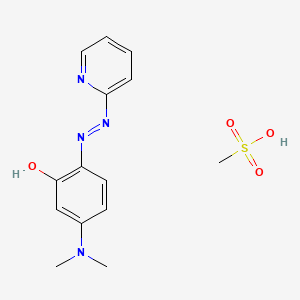
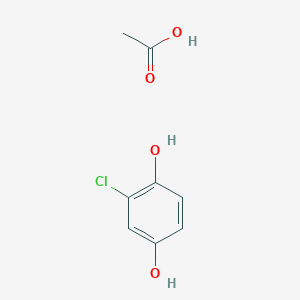
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14079492.png)


![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079520.png)
